molecular formula C21H25N3O3S B6979411 5-cyclopropyl-N-[3-[methyl(phenyl)sulfamoyl]phenyl]pyrrolidine-2-carboxamide

5-cyclopropyl-N-[3-[methyl(phenyl)sulfamoyl]phenyl]pyrrolidine-2-carboxamide

Cat. No.: B6979411
M. Wt: 399.5 g/mol
InChI Key: ZFWSBSUGYBWYHE-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-[3-[methyl(phenyl)sulfamoyl]phenyl]pyrrolidine-2-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrrolidine ring, a cyclopropyl group, and a sulfonamide moiety, which contribute to its unique chemical properties and potential biological activities.

Properties

IUPAC Name

5-cyclopropyl-N-[3-[methyl(phenyl)sulfamoyl]phenyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c1-24(17-7-3-2-4-8-17)28(26,27)18-9-5-6-16(14-18)22-21(25)20-13-12-19(23-20)15-10-11-15/h2-9,14-15,19-20,23H,10-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWSBSUGYBWYHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)C3CCC(N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-[3-[methyl(phenyl)sulfamoyl]phenyl]pyrrolidine-2-carboxamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using reagents like diazomethane or cyclopropylcarbene.

    Sulfonamide Formation: The sulfonamide moiety is introduced by reacting an amine with a sulfonyl chloride, such as methyl phenyl sulfonyl chloride, under basic conditions.

    Final Coupling: The final step involves coupling the sulfonamide intermediate with the pyrrolidine derivative, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group or the sulfonamide moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Nitric acid, bromine, in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Oxidized derivatives of the cyclopropyl group or sulfonamide moiety.

    Reduction: Amines derived from the reduction of the sulfonamide group.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, 5-cyclopropyl-N-[3-[methyl(phenyl)sulfamoyl]phenyl]pyrrolidine-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to its sulfonamide moiety, which is known to interact with various biological targets. It could be investigated for potential antimicrobial, anti-inflammatory, or anticancer activities.

Medicine

In medicine, the compound could serve as a lead compound for drug development. Its structural features make it a candidate for the design of inhibitors or modulators of specific enzymes or receptors.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-[3-[methyl(phenyl)sulfamoyl]phenyl]pyrrolidine-2-carboxamide would depend on its specific biological target. Generally, sulfonamides act by inhibiting enzymes or receptors through competitive inhibition or by binding to active sites, thereby blocking the normal substrate from binding. The cyclopropyl and pyrrolidine groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-sulfamoylphenyl)pyrrolidine-2-carboxamide: Similar structure but lacks the cyclopropyl group.

    5-cyclopropyl-N-phenylpyrrolidine-2-carboxamide: Similar structure but lacks the sulfonamide moiety.

    N-[3-(methylsulfamoyl)phenyl]pyrrolidine-2-carboxamide: Similar structure but lacks the phenyl group on the sulfonamide.

Uniqueness

5-cyclopropyl-N-[3-[methyl(phenyl)sulfamoyl]phenyl]pyrrolidine-2-carboxamide is unique due to the combination of its cyclopropyl group, sulfonamide moiety, and pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

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